molecular formula C6H13ClO3S B15310041 2-(Sec-butoxy)ethane-1-sulfonyl chloride

2-(Sec-butoxy)ethane-1-sulfonyl chloride

Cat. No.: B15310041
M. Wt: 200.68 g/mol
InChI Key: GFIIYOHKZJQHMM-UHFFFAOYSA-N
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Description

2-(Sec-butoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H13ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sec-butoxy)ethane-1-sulfonyl chloride typically involves the reaction of sec-butyl alcohol with ethane-1-sulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

sec-Butyl alcohol+Ethane-1-sulfonyl chloride2-(Sec-butoxy)ethane-1-sulfonyl chloride\text{sec-Butyl alcohol} + \text{Ethane-1-sulfonyl chloride} \rightarrow \text{this compound} sec-Butyl alcohol+Ethane-1-sulfonyl chloride→2-(Sec-butoxy)ethane-1-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as distillation or recrystallization is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

Major Products Formed

The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

2-(Sec-butoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Sec-butoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonyl chloride
  • Ethanesulfonyl chloride
  • Propane-1-sulfonyl chloride

Uniqueness

Compared to similar compounds, 2-(Sec-butoxy)ethane-1-sulfonyl chloride offers unique reactivity due to the presence of the sec-butoxy group. This group can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications where other sulfonyl chlorides may not be as effective.

Properties

Molecular Formula

C6H13ClO3S

Molecular Weight

200.68 g/mol

IUPAC Name

2-butan-2-yloxyethanesulfonyl chloride

InChI

InChI=1S/C6H13ClO3S/c1-3-6(2)10-4-5-11(7,8)9/h6H,3-5H2,1-2H3

InChI Key

GFIIYOHKZJQHMM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCS(=O)(=O)Cl

Origin of Product

United States

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